3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Applications De Recherche Scientifique
Synthesis and Characterization
- This compound is synthesized as an intermediate for antitumor agent nilotinib, derived from 3,5-dinitro-1-trifluoromethylbenzene through a process involving fluorination and substitution, achieving an overall yield of about 50% (Yang Shijing, 2013).
Crystal Structure and Interactions
- The dihedral angle between the aniline and imidazole ring planes of a related compound (Triflumizole) has been studied, revealing weak intermolecular interactions that help consolidate the crystal packing (Tae Ho Kim et al., 2010).
Antimicrobial Screening
- Derivatives containing the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline structure have been synthesized and screened for antibacterial and antifungal activities, showing effectiveness against various microbial strains (N. Desai et al., 2011).
Sensing Applications
- Compounds related to this compound have been used in developing probes for detecting metal ions like Fe3+ in aqueous solutions, showing high sensitivity and selectivity (Shi Yanpeng et al., 2019).
Catalytic Applications
- Ruthenium(II) complexes incorporating imidazole derivatives have been developed for C-N bond formation in homogeneous catalysis, showing high efficiency in various reactions (S. N. R. Donthireddy et al., 2020).
Spin-Crossover Applications
- Iron(II) complexes bridged by imidazole derivatives show a steep spin crossover between high-spin and low-spin states, indicating potential applications in molecular electronics (Koshiro Nishi et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTGXYAJVXKEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475604 | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-11-1 | |
Record name | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641571-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in pharmaceutical research?
A1: this compound is a crucial precursor in the synthesis of Nilotinib [], a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. This compound's structure serves as a scaffold for developing novel therapeutic agents.
Q2: How does the structure of this compound-based derivatives impact their potential for leukemia treatment?
A2: Researchers are exploring how modifications to the this compound core structure influence its interaction with therapeutic targets. For example, two novel azo compounds, DMTPC and DMTPD, were synthesized by reacting this compound with dimedone and meldrum's acid, respectively []. Molecular docking studies revealed that DMTPC exhibited promising binding energy (-8.8 kcal/mol) to the leukemia inhibitory factor protein (PDB ID: 1EMR), approaching the binding energy of Nilotinib (-9.4 kcal/mol) []. This finding suggests that structural modifications can significantly influence the binding affinity and potential efficacy of these derivatives in leukemia treatment.
Q3: What are the analytical techniques employed to characterize this compound and its derivatives?
A3: Researchers utilize a combination of techniques to characterize these compounds, including:
- Spectroscopic methods: 1H-NMR, 13C-NMR, 19F-NMR, FT-IR, and UV-Vis spectroscopy provide structural information and confirm the identity of synthesized compounds [, ].
- Mass spectrometry: LC-MS helps determine the molecular weight and purity of the compounds [].
- X-ray diffraction (XRD): This technique provides insights into the crystal structure of solid-state compounds [].
- Computational methods: Density Functional Theory (DFT) calculations are used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties, complementing experimental data [, ].
Q4: Are there any concerns regarding the presence of this compound as an impurity in pharmaceutical formulations?
A4: Yes, this compound is considered a potential genotoxic impurity in Nilotinib dihydrochloride active pharmaceutical ingredients []. Therefore, sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for detecting and quantifying trace levels of this impurity to ensure drug safety and efficacy.
Q5: What computational approaches are used to study this compound-based compounds?
A5: DFT calculations are frequently employed to investigate these compounds. For instance, DFT/B3LYP with the 6-311G(d,p) basis set has been used to determine optimized geometries, molecular electrostatic potentials, vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps []. These calculations provide valuable insights into the electronic structure, reactivity, and potential interactions of these molecules with biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.